molecular formula C13H14N2O B249797 N-(8-Quinolinyl)isobutyramide

N-(8-Quinolinyl)isobutyramide

Cat. No. B249797
M. Wt: 214.26 g/mol
InChI Key: HRMKVLWLIRLLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-Quinolinyl)isobutyramide, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a derivative of the quinoline family of compounds and is known for its unique chemical properties that make it suitable for use in various research applications. In

Scientific Research Applications

N-(8-Quinolinyl)isobutyramide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-(8-Quinolinyl)isobutyramide is in the field of neuroscience, where it is used as a tool to study the muscarinic acetylcholine receptors (mAChRs) in the brain. N-(8-Quinolinyl)isobutyramide is a potent antagonist of mAChRs, which are involved in various physiological processes such as learning, memory, and attention. By blocking the mAChRs, N-(8-Quinolinyl)isobutyramide can help researchers understand the role of these receptors in the brain and their potential as therapeutic targets for various neurological disorders.
N-(8-Quinolinyl)isobutyramide has also been used in the field of pharmacology to study the pharmacokinetics and pharmacodynamics of various drugs. N-(8-Quinolinyl)isobutyramide can be used as a reference compound to compare the potency and efficacy of other drugs that target the mAChRs. Additionally, N-(8-Quinolinyl)isobutyramide can be used as a tool to study the binding kinetics of drugs to the mAChRs, which can help researchers understand the mechanisms of drug action and optimize drug development.

Mechanism of Action

N-(8-Quinolinyl)isobutyramide exerts its effects by blocking the mAChRs in the brain and other tissues. The mAChRs are G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. When activated, the mAChRs initiate a series of intracellular signaling pathways that regulate various physiological processes. By blocking the mAChRs, N-(8-Quinolinyl)isobutyramide can disrupt these signaling pathways and alter the physiological processes that they regulate.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(8-Quinolinyl)isobutyramide are primarily related to its action on the mAChRs. By blocking the mAChRs, N-(8-Quinolinyl)isobutyramide can cause a variety of effects such as decreased heart rate, decreased salivation, and decreased gastrointestinal motility. Additionally, N-(8-Quinolinyl)isobutyramide can cause central effects such as sedation, cognitive impairment, and hallucinations.

Advantages and Limitations for Lab Experiments

N-(8-Quinolinyl)isobutyramide has several advantages for use in lab experiments. It is a potent and selective antagonist of the mAChRs, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, N-(8-Quinolinyl)isobutyramide has a long half-life, which allows for prolonged effects and easier experimental manipulation.
However, there are also some limitations to the use of N-(8-Quinolinyl)isobutyramide in lab experiments. One of the primary limitations is its potential for toxicity, particularly at high doses. Additionally, N-(8-Quinolinyl)isobutyramide can cause unwanted side effects such as sedation and cognitive impairment, which can confound experimental results.

Future Directions

There are several potential future directions for the use of N-(8-Quinolinyl)isobutyramide in scientific research. One potential direction is the development of new drugs that target the mAChRs for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, N-(8-Quinolinyl)isobutyramide could be used as a tool to study the role of mAChRs in other physiological processes such as inflammation and immune function. Finally, N-(8-Quinolinyl)isobutyramide could be used in combination with other compounds to study the synergistic effects of multiple drugs on the mAChRs.
Conclusion
In conclusion, N-(8-Quinolinyl)isobutyramide, or N-(8-Quinolinyl)isobutyramide, is a chemical compound that has been extensively studied for its potential applications in scientific research. N-(8-Quinolinyl)isobutyramide is a potent antagonist of the mAChRs, which makes it a useful tool for studying the role of these receptors in various physiological processes. While N-(8-Quinolinyl)isobutyramide has several advantages for use in lab experiments, it also has some limitations and potential for toxicity. However, there are several potential future directions for the use of N-(8-Quinolinyl)isobutyramide in scientific research, including the development of new drugs and the study of other physiological processes.

Synthesis Methods

The synthesis of N-(8-Quinolinyl)isobutyramide involves the reaction of 8-aminoquinoline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(8-Quinolinyl)isobutyramide, which is then purified using various techniques such as recrystallization and chromatography.

properties

Product Name

N-(8-Quinolinyl)isobutyramide

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C13H14N2O/c1-9(2)13(16)15-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16)

InChI Key

HRMKVLWLIRLLKK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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